Manganese bleomycin
Description
Structure
2D Structure
Properties
CAS No. |
89725-97-3 |
|---|---|
Molecular Formula |
C55H83MnN20O21S2+2 |
Molecular Weight |
1479.4 g/mol |
IUPAC Name |
6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-N-[1-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[[5-[[1-[2-[4-[4-[4-(diaminomethylideneamino)butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropan-2-yl]-5-methylpyrimidine-4-carboximidate;manganese(3+) |
InChI |
InChI=1S/C55H84N20O21S2.Mn/c1-19-32(72-45(75-43(19)58)24(11-30(57)79)67-12-23(56)44(59)85)49(89)74-34(40(25-13-63-18-68-25)94-53-42(38(83)36(81)28(14-76)93-53)95-52-39(84)41(96-55(62)91)37(82)29(15-77)92-52)50(90)69-21(3)35(80)20(2)46(86)73-33(22(4)78)48(88)65-10-7-31-70-27(17-97-31)51-71-26(16-98-51)47(87)64-8-5-6-9-66-54(60)61;/h13,16-18,20-24,28-29,33-42,52-53,67,76-78,80-84H,5-12,14-15,56H2,1-4H3,(H2,57,79)(H2,59,85)(H2,62,91)(H,63,68)(H,64,87)(H,65,88)(H,69,90)(H,73,86)(H,74,89)(H2,58,72,75)(H4,60,61,66);/q;+3/p-1 |
InChI Key |
MIALZTXHJCSSFX-UHFFFAOYSA-M |
SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCCN=C(N)N)O)[O-].[Mn+3] |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCCN=C(N)N)O)[O-].[Mn+3] |
Synonyms |
manganese bleomycin Mn(III)-bleomycin Mn-bleomycin |
Origin of Product |
United States |
Coordination Chemistry and Structural Aspects of Manganese Bleomycin
Metal Binding Sites and Ligand Environment in Manganese Bleomycin (B88199) Complexes
The bleomycin molecule possesses a distinct metal-binding domain rich in nitrogen atoms, which facilitates coordination with transition metals like manganese. nih.gov Studies indicate that Mn(II) binds to bleomycin at a single, tight divalent cation-binding site. nih.gov The formation of the Mn(II)-bleomycin complex involves several key functional groups within the bleomycin structure that act as ligands.
Research has identified several nitrogen atoms within the bleomycin molecule that are crucial for coordinating the manganese ion. While the precise ligation can be complex and subject to subtle structural variations, a consensus has emerged from various spectroscopic studies. The primary coordination sphere is generally understood to involve nitrogen atoms from the β-aminoalanine moiety, the pyrimidine (B1678525) ring, and the imidazole (B134444) ring of the β-hydroxyhistidine residue. acs.orgcore.ac.uk
Specifically, NMR studies suggest that the α-amino group, the secondary amine of the β-aminoalanine residue, and a nitrogen atom from the pyrimidine moiety are strong candidates for direct ligation to the Mn(II) ion. core.ac.uk While the imidazole ring of β-hydroxyhistidine is located close to the metal ion, some studies suggest it may not be a strong, direct ligand in the Mn(II)-bleomycin complex, unlike in other metallo-bleomycins. nih.govcore.ac.uk This contrasts with the coordination model for Co(III)-bleomycin, where the imidazole nitrogen is considered an equatorial ligand. nih.gov The bithiazole portion of the molecule is also found to be spatially close to the manganese ion. nih.gov
| Bleomycin Moiety | Potential Ligating Atoms | Evidence/Comment |
|---|---|---|
| β-Aminoalanine | Primary Amine (α-NH₂) | Implicated as a ligand in NMR studies. core.ac.uk Proposed as an axial ligand in related metallo-bleomycins. acs.org |
| β-Aminoalanine | Secondary Amine | Considered a key equatorial ligand. acs.orgcore.ac.uk |
| Pyrimidinyl Propionamide | Pyrimidine Ring Nitrogen | Identified as a ligand in NMR and other spectroscopic studies. core.ac.uk |
| β-Hydroxyhistidine | Imidazole Ring Nitrogen | Approaches the metal closely, but its role as a direct ligand is debated in Mn(II)-BLM. nih.govcore.ac.uk It is a confirmed ligand in Co(III)-BLM. nih.gov |
| β-Hydroxyhistidine | Amide Nitrogen | Proposed as an equatorial ligand in related metallo-bleomycins. acs.org |
The coordination geometry of the Mn(II) ion in the bleomycin complex is typically described as being five- or six-coordinate. Based on analogy with other metallo-bleomycin complexes, such as those of Fe(II) and Co(III), a distorted square-pyramidal or octahedral geometry is most likely. nih.govacs.org In a five-coordinate square-pyramidal model, four equatorial ligands would be provided by the secondary amine of β-aminoalanine, the pyrimidine nitrogen, and the amide nitrogen of β-hydroxyhistidine, with the fifth axial position occupied by the primary amine of β-aminoalanine. nih.govacs.org A six-coordinate octahedral geometry would involve an additional ligand, potentially a water molecule or the carbamoyl (B1232498) group of the mannose sugar, in the second axial position. acs.org
Specific Nitrogen Atoms Involved in Manganese Coordination
Spectroscopic Characterization of Manganese Coordination in Bleomycin
A variety of spectroscopic techniques have been employed to elucidate the structure of the Mn-bleomycin complex, providing insights into the metal's coordination environment and its proximity to different parts of the bleomycin molecule.
Both ¹H and ¹³C NMR spectroscopy have been instrumental in probing the structure of the Mn(II)-bleomycin complex. nih.govcore.ac.uk By measuring the paramagnetic effects of the high-spin Mn(II) ion on the nuclear relaxation rates of various protons and carbons, researchers can calculate the relative distances of these nuclei from the metal center. nih.gov
¹H NMR studies have shown that the bithiazole and the terminal sulfonium (B1226848) group of the bleomycin molecule are spatially close to the manganese ion, with calculated metal-to-bithiazole proton distances of approximately 5.4 Å. nih.gov These studies also provided evidence against the imidazole ring of β-hydroxyhistidine being a direct ligand. nih.gov ¹³C NMR studies further supported the involvement of the β-aminoalanine and pyrimidine moieties as ligands. core.ac.uk These NMR relaxation studies have been crucial in mapping the three-dimensional conformation of the complex in solution. nih.gov
| Proton Location | Calculated Distance from Mn(II) (Å) | Reference |
|---|---|---|
| Pyrimidine Methyl | ~6.5 | nih.gov |
| Bithiazole Protons | ~5.4 | nih.gov |
EPR spectroscopy is a powerful technique for studying paramagnetic centers like Mn(II). Studies of the Mn(II)-bleomycin complex have confirmed the presence of a single, tight binding site for the divalent manganese cation per bleomycin molecule. nih.gov The high-spin d⁵ configuration of Mn(II) gives rise to characteristic EPR spectra. High-frequency EPR spectroscopy on related Mn(II)-protein complexes has been used to determine spin Hamiltonian parameters, such as the zero-field splitting (ZFS) and hyperfine coupling values, which provide detailed information about the symmetry and covalency of the metal's coordination environment. nih.gov For Mn(II)-bleomycin, the EPR signal is sensitive to the ligand field, and its analysis helps to characterize the electronic structure of the metal center. nih.gov
While XAS and MCD studies specifically on manganese bleomycin are less common, extensive research on the structurally analogous iron-bleomycin (Fe-BLM) complex provides valuable context. These techniques are highly sensitive to the local geometric and electronic structure of the metal center and can be readily applied to the Mn-BLM system.
X-ray Absorption Spectroscopy (XAS) has been used to determine the geometric and electronic structure of activated Fe-bleomycin. acs.org Analysis of the X-ray Absorption Near Edge Structure (XANES) region provides information on the oxidation state and coordination geometry, while the Extended X-ray Absorption Fine Structure (EXAFS) region yields precise data on the bond lengths and coordination number of the metal's first coordination sphere. nih.gov For Fe(II)-bleomycin derivatives, XAS has shown that perturbations to potential axial ligands lead to an elongation of bond distances in the first coordination sphere, which in turn affects the complex's reactivity. nih.gov Similar applications to Mn-bleomycin would allow for a direct probe of the Mn-ligand bond lengths and coordination number, helping to definitively establish the coordination geometry. uni-hannover.de
Magnetic Circular Dichroism (MCD) is another powerful spectroscopic tool used to probe the electronic structure of metal centers. MCD studies on Fe-BLM have provided detailed insights into the d-orbital energy levels and the nature of the metal-ligand bonds. acs.org Low-temperature MCD, in particular, is sensitive to the ground-state spin and zero-field splitting parameters of paramagnetic centers. grantome.com Applying MCD to Mn(II)-bleomycin would offer a complementary method to EPR for determining the electronic structure and magnetic properties of the high-spin Mn(II) center, further refining the understanding of its coordination environment. aps.org
Electron Paramagnetic Resonance (EPR) Spectroscopy of Mn(II)-Bleomycin
Oxidation States and Redox Chemistry of Manganese in Bleomycin Complexes
The coordination of manganese to the bleomycin (BLM) molecule gives rise to a rich redox chemistry involving multiple oxidation states of the metal center. The accessibility of these states is crucial for the complex's interaction with biological systems and its potential mechanisms of action.
Characterization of Mn(II), Mn(III), Mn(IV), and Mn(V)-oxo Species
The manganese-bleomycin complex has been characterized in several oxidation states, each with distinct spectroscopic and structural features.
Manganese(II)-Bleomycin (Mn(II)BLM) : The Mn(II) state is a common starting point for the formation of manganese-bleomycin complexes. Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for characterizing this high-spin d⁵ species (S=5/2). ucv.ve Studies have shown a single tight divalent cation-binding site per bleomycin molecule. nih.gov The coordination environment of Mn(II) in bleomycin has been investigated using NMR, suggesting coordination by the β-aminoalanine, pyrimidine, and imidazole moieties. ucv.ve X-ray Absorption Near Edge Structure (XANES) spectroscopy confirms that under many physiological conditions, intramitochondrial manganese exists primarily as Mn(II) complexes. nih.gov
Manganese(III)-Bleomycin (Mn(III)BLM) : Oxidation of Mn(II)BLM leads to the formation of the Mn(III) species. This oxidation can be achieved through various means, including reaction with oxidants or through disproportionation of Mn(II) in certain enzymatic systems. frontiersin.org Characterization of Mn(III) complexes often involves UV-vis spectroscopy and X-ray Absorption Spectroscopy (XAS), which show a shift to higher energy in the absorption edge compared to Mn(II). acs.org In related manganese complexes, the Mn(III) state is often found in a distorted octahedral coordination environment. researchgate.net
Manganese(IV)-Bleomycin (Mn(IV)BLM) : Further oxidation can lead to the Mn(IV) state. While direct characterization within the bleomycin complex is challenging, studies of related Mn(IV)-oxo complexes provide insight. These species are often characterized by EPR spectroscopy, which can confirm the S=3/2 state typical for a high-spin Mn(IV) ion. researchgate.net The electronic structure of Mn(IV)-oxo complexes has been shown to be critical for their reactivity, with specific excited states potentially facilitating reactions like hydrogen-atom transfer. acs.org
Manganese(V)-oxo Species : High-valent Mn(V)-oxo species have been proposed as reactive intermediates in oxidation reactions catalyzed by manganese complexes. nih.govuniversite-paris-saclay.fr Although a Mn(V)-oxo-bleomycin species has not been definitively isolated and characterized, stable Mn(V)-oxo porphyrin complexes have been synthesized and studied. nih.govnih.gov These complexes are typically low-spin (S=0) and have been characterized by an array of spectroscopic techniques including UV-vis, EPR, NMR, and Resonance Raman. nih.govnih.gov The stability and reactivity of these species are highly dependent on the ligand environment and the presence of axial ligands. nih.gov
Table 1: Spectroscopic Features of Manganese Oxidation States in Bleomycin and Related Complexes
| Oxidation State | Typical Electron Configuration | Key Spectroscopic Characterization Techniques | Characteristic Features |
|---|---|---|---|
| Mn(II) | d⁵ (high-spin) | EPR, NMR, XANES | EPR signal for S=5/2; Paramagnetic shifts in NMR; Specific XANES edge position. ucv.venih.govnih.gov |
| Mn(III) | d⁴ (high-spin) | UV-vis, XAS, EPR | Shift in UV-vis absorption bands; Higher energy XAS edge compared to Mn(II); EPR signals for S=2. acs.orgresearchgate.net |
| Mn(IV) | d³ (high-spin) | EPR, MCD | EPR signal for S=3/2; Specific Magnetic Circular Dichroism (MCD) spectra. researchgate.netacs.org |
| Mn(V)-oxo | d² (low-spin) | UV-vis, EPR, Resonance Raman | Diamagnetic (EPR silent, S=0); Characteristic Mn-O stretching frequency in Raman. nih.govnih.gov |
Redox Cycling Mechanisms and Electron Transfer Pathways
The biological activity of metallo-bleomycins is intrinsically linked to their ability to cycle through different oxidation states. This redox cycling facilitates the generation of reactive species. In the context of manganese-bleomycin, the process involves the transfer of electrons to and from the manganese center.
Redox cycling can be initiated by cellular reductants. dntb.gov.ua The Mn(II)/Mn(III) couple is a key part of this cycle. In some systems, Mn(II) can be oxidized to Mn(III), which can then be involved in further reactions or disproportionate to form Mn(IV) oxides. frontiersin.org The presence of oxygen is often crucial, leading to the formation of activated metal-peroxo or high-valent metal-oxo species. nih.govpatsnap.com
Electron transfer pathways can be both intramolecular and intermolecular. Intramolecular electron transfer has been demonstrated in model systems where a photogenerated Ru(III) center is reduced back to Ru(II) by an electron from a coordinated Mn(II) ion, resulting in the formation of Mn(III). Such pathways are critical in biological systems like Photosystem II, where a manganese cluster facilitates water oxidation through a series of electron transfer events. In the context of bleomycin, the proximity of the metal center to the DNA-binding domain suggests that electron transfer processes could lead to the localized generation of DNA-damaging radicals. nih.gov
Structural Elucidation of this compound and Related Complexes
Understanding the three-dimensional structure of manganese-bleomycin is essential for deciphering its mechanism of action at a molecular level.
Solution-State Structural Analysis
Due to the challenges in crystallizing the entire manganese-bleomycin complex, solution-state techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in probing its structure. By studying the paramagnetic effects of the high-spin Mn(II) ion on the nuclear relaxation rates of different protons in the bleomycin molecule, researchers can calculate the relative distances of these protons from the metal center. nih.gov
These studies have revealed that the metal-binding domain, which includes residues from the β-aminoalanine, pyrimidine, and β-hydroxyhistidine moieties, holds the manganese ion. core.ac.uk Importantly, these NMR studies have also established that the DNA-binding portion of the molecule, specifically the bithiazole and the C-terminal tail, are located spatially close to the manganese ion. nih.govcore.ac.uk
Crystal Structure Studies of Related Manganese-Ligand Complexes
To gain more detailed atomic-level information, researchers have determined the crystal structures of manganese ions complexed with ligands that mimic the coordination environment of bleomycin or are structurally related. While not a direct structure of Mn-bleomycin, these provide valuable insights into coordination geometries, bond lengths, and angles.
For instance, crystal structures of Mn(II) complexes with pyridinecarboxaldimine ligands show a distorted octahedral coordination environment. acs.org In one such complex, the Mn(II) ion is coordinated by two bidentate ligands and two water molecules. acs.org The Mn-N and Mn-O bond lengths in these structures provide a reference for the likely distances in the actual Mn-bleomycin complex. acs.org Similarly, a crystal structure of a Mn(III) complex with a multidentate carbohydrazone ligand showed a slightly distorted trans-O₂N₄ octahedral coordination. researchgate.net
Table 2: Selected Bond Lengths from a Related Mn(II) Complex Crystal Structure
| Bond | Bond Length (Å) |
|---|---|
| Mn(1)–N(1) | 2.231(2) |
| Mn(1)–N(2) | 2.298(2) |
| Mn(1)–O(1) | 2.162(2) |
Data from a Mn(II) complex with a pyridinecarboxaldimine ligand, exhibiting a distorted octahedral coordination environment. acs.org
Proximity of Metal Center to DNA-Binding Domains
A crucial structural feature of manganese-bleomycin, revealed by solution-state studies, is the close proximity of the manganese metal center to the domains responsible for DNA binding. NMR relaxation studies have calculated the distances between the Mn(II) ion and various protons of the bleomycin molecule. nih.gov
These calculations indicate that the bithiazole moiety, a key component of the DNA-binding domain that intercalates into the DNA helix, is located approximately 5.4 Å from the manganese ion. nih.gov The C-terminal portion of the molecule, which also participates in DNA recognition, is similarly found to be near the metal center. nih.gov This close spatial relationship is significant because it implies that any reactive oxygen species generated at the manganese center are produced in the immediate vicinity of the DNA, thereby increasing the efficiency of DNA damage before the radicals can be quenched by other cellular components. nih.gov
Mechanistic Investigations of Dna Cleavage by Manganese Bleomycin
Fundamental Role of Manganese and Molecular Oxygen in DNA Strand Scission
The glycopeptide antibiotic bleomycin (B88199) (BLM) requires the presence of a redox-active metal ion and molecular oxygen to carry out its DNA-cleaving function. acs.orgnih.gov While iron is the most studied and is considered the physiologically relevant metal cofactor for bleomycin's antitumor activity, manganese can also form a complex with bleomycin, termed manganese bleomycin (Mn-BLM), which is capable of inducing DNA strand scission. acs.orgjst.go.jpresearchgate.net The activation of the bleomycin molecule involves the binding of a metal ion, such as manganese, and oxygen to form an activated complex. nih.gov This activated manganese-bleomycin complex is responsible for the subsequent DNA damage. acs.org
The process of DNA cleavage by this compound can be initiated through several pathways, including the presence of a reductant, hydrogen peroxide, or exposure to ultraviolet light. nih.gov Research has shown that these different induction methods lead to remarkably similar nucleotide sequence cleavage patterns. nih.gov This suggests a common underlying mechanism of DNA damage once the activated complex is formed. The interaction of manganese-bleomycin with DNA in the presence of an activating agent leads to both single- and double-stranded breaks in the DNA backbone. mit.edu
The fundamental role of manganese in this process is to facilitate the activation of molecular oxygen, leading to the generation of reactive species that directly attack the deoxyribose moiety of the DNA. acs.orgnih.gov This is a critical step, as without the metal cofactor, bleomycin itself is incapable of causing significant DNA damage. The requirement of molecular oxygen highlights the oxidative nature of the cleavage mechanism. nih.gov
Generation and Characterization of Reactive Oxygen Species (ROS) by this compound
The interaction of the manganese-bleomycin complex with DNA results in the production of various reactive oxygen species (ROS). physiology.orgatsjournals.org These highly reactive chemical species are the primary mediators of the DNA strand breakage observed. atsjournals.orgnih.gov The generation of ROS is a hallmark of the mechanism of action for metallo-bleomycins, including the manganese-containing form. atsjournals.org
Superoxide (B77818) Radical Formation
Studies have indicated that the activation of the manganese-bleomycin complex can lead to the formation of superoxide radicals (O₂⁻). atsjournals.org The generation of superoxide is a key step in the cascade of reactions that ultimately results in DNA cleavage. researchgate.net The production of superoxide radicals has been observed in systems containing bleomycin and a suitable metal cofactor. atsjournals.orgatsjournals.org The presence of superoxide dismutase, an enzyme that scavenges superoxide radicals, has been shown to inhibit the DNA damage caused by bleomycin in certain experimental setups, further implicating the involvement of superoxide in the cleavage process. atsjournals.org
Hydroxyl Radical Involvement
The hydroxyl radical (•OH) is another highly reactive oxygen species implicated in the DNA damage caused by bleomycin complexes. atsjournals.orgnih.gov It is considered one of the most potent oxidizing agents and is capable of causing significant damage to biological molecules, including DNA. nih.gov The formation of hydroxyl radicals can occur through the reaction of the manganese-bleomycin complex with peroxides. nih.gov However, the direct role of diffusible hydroxyl radicals in the primary DNA cleavage event by activated bleomycin is debated, with some evidence suggesting that a high-valent iron-oxo (or manganese-oxo) species directly abstracts a hydrogen atom from the DNA backbone. acs.orglibretexts.org While hydroxyl radicals can be generated, particularly in the presence of hydrogen peroxide, their contribution relative to the direct action of the activated complex may vary depending on the specific reaction conditions. nih.govresearchgate.net
Peroxidase-like Activity and its Implications
The manganese-bleomycin complex has been shown to exhibit peroxidase-like activity, meaning it can catalyze the oxidation of substrates in the presence of peroxides. nih.govresearchgate.net This activity is associated with the ability of the complex to damage biological components. nih.govresearchgate.net The peroxidase-like activity of manganese-containing compounds has been noted in other contexts as well, where they can mimic the function of peroxidase enzymes. x-mol.netx-mol.netrsc.org
Identification and Analysis of DNA Cleavage Sites
The DNA cleavage induced by this compound is not random; it exhibits a degree of sequence specificity, preferentially targeting certain nucleotide sequences. nih.govnih.gov This specificity is a crucial aspect of its mechanism and has been the subject of detailed investigation.
Nucleotide Sequence Preferences (e.g., G-C, G-T Dinucleotides)
Studies have consistently shown that this compound preferentially cleaves DNA at guanine-cytosine (G-C) and guanine-thymine (G-T) sequences, when read in the 5' to 3' direction. nih.govnih.gov The cleavage occurs at the pyrimidine (B1678525) base (C or T) within these dinucleotide sequences. researchgate.netpnas.org This preference is comparable, though not identical, to that observed with the iron-bleomycin complex. nih.gov
The specificity for these sequences is thought to be governed by the way the bleomycin molecule binds to the DNA minor groove. nih.govoup.com The bithiazole tail of the bleomycin molecule is known to intercalate into the DNA helix, which helps to position the metal-binding domain in the minor groove, facilitating the attack on the deoxyribose of the adjacent nucleotide. nih.govpnas.org
The following table summarizes the observed nucleotide sequence preferences for DNA cleavage by this compound.
| Preferred Dinucleotide Sequence (5' → 3') | Cleavage Site |
| G-C | Cytosine |
| G-T | Thymine |
This table is based on findings from multiple research studies. nih.govnih.gov
The consistent pattern of cleavage at these specific sites provides valuable insight into the molecular interactions between this compound and its DNA target.
Deoxyribose Carbon Position Specificity (C1', C3', C4', C5')
The interaction of this compound with DNA leads to oxidative damage targeting specific carbon atoms within the deoxyribose sugar moiety. While the C4' position is a well-documented target for iron-bleomycin, leading to strand scission, studies involving manganese complexes, including manganese porphyrins which model aspects of bleomycin activity, indicate a different or broader specificity. mdpi.comacs.org
Research has shown that manganese complexes can induce hydroxylation at multiple positions on the deoxyribose ring that are accessible from the minor groove. oup.compnas.org The primary targets for some manganese-porphyrin systems are the C1' and C5' positions. oup.comnih.gov Hydroxylation at the C1' position is a significant pathway leading to DNA strand breaks. oup.com The C5' position is another key site of attack, with the hydrogen atom at this position being a potential target for abstraction. mdpi.comoup.com While C1' and C5' are major sites, a minor contribution from hydroxylation at the C4' position cannot be entirely dismissed. oup.comnih.gov However, a hydroperoxidation route at the C4' position is generally considered unlikely. nih.gov
The preference for these specific carbon-hydrogen bonds (C1'-H, C4'-H, C5'-H) is influenced by their accessibility within the minor groove of the DNA double helix. mdpi.comoup.com The C1'-H bond is situated deeper within the minor groove compared to the C-H bonds at the C4' and C5' positions. oup.com
| Deoxyribose Position | Type of Damage | Significance |
|---|---|---|
| C1' | Hydroxylation | Major site of attack leading to strand breaks. oup.com |
| C3' | - | Not identified as a primary target for initial hydrogen abstraction by this compound-like systems. |
| C4' | Hydroxylation | Minor contribution observed; primary target for iron-bleomycin. mdpi.comoup.comnih.gov |
| C5' | Hydroxylation | Significant site of initial DNA damage. mdpi.comoup.com |
Formation of Abasic Sites and Sugar Degradation Products
The oxidative attack on the deoxyribose sugar by this compound and related manganese complexes results in the formation of abasic sites and various sugar degradation products. mdpi.comacs.org An abasic site is a location in the DNA that has lost its purine (B94841) or pyrimidine base. researchgate.net
When hydroxylation occurs at the C1' position, it leads to the formation of 5-methylene-2-furanone and the release of free bases as the main reaction products after a heating step. oup.comnih.gov The formation of 5-methylene-2-furanone is a key indicator of C1' hydroxylation. oup.com
Hydroxylation at the C5' position results in the formation of furfural (B47365) as a characteristic sugar degradation product. oup.comnih.gov The detection of furfural, alongside an increase in free base release after thermal treatment, points to initial damage at the C5' site. oup.com
In contrast, the well-studied iron-bleomycin system, which primarily oxidizes the C4' position, yields base propenals and leaves behind 3'-phosphoglycolate and 5'-phosphate ends at the break site. nih.govoncohemakey.commdpi.com The absence of significant base propenal formation in certain manganese-complex-mediated cleavage reactions further distinguishes its mechanism from that of iron-bleomycin. nih.gov
| Initial Damage Site | Key Degradation Product(s) | Associated Metallobleomycin Model |
|---|---|---|
| C1' Hydroxylation | 5-methylene-2-furanone, Free bases. oup.comnih.gov | Manganese-Porphyrin Complexes. oup.com |
| C4' Oxidation | Base propenal, 3'-phosphoglycolate. nih.govoncohemakey.com | Iron-Bleomycin. nih.govoncohemakey.com |
| C5' Hydroxylation | Furfural, Free bases. oup.comnih.gov | Manganese-Porphyrin Complexes. oup.com |
Elucidation of Reaction Pathways for DNA Damage Initiation
The initiation of DNA damage by this compound involves a series of complex chemical reactions. The core mechanisms revolve around the abstraction of a hydrogen atom from the deoxyribose sugar, leading to a cascade of events that result in strand breaks.
The central mechanism for DNA cleavage by metallobleomycins is the abstraction of a hydrogen atom from the deoxyribose backbone. nih.govscirp.org This process is initiated by an activated form of the bleomycin complex. scirp.orgacs.org For iron-bleomycin, the activated species is believed to be a hydroperoxo-iron(III) complex, often denoted as Blm-Fe(III)-OOH. nih.govmdpi.comacs.org
Several pathways have been proposed for how this activated complex abstracts a hydrogen atom:
Direct Abstraction: The activated complex directly abstracts a hydrogen atom from the deoxyribose sugar, most notably the H4' hydrogen in the case of iron-bleomycin. scirp.orgnih.gov This generates a sugar radical and a reactive Fe(IV)=O species, which could potentially cause a second cleavage event. nih.govresearchgate.net
Homolytic Cleavage: Homolytic cleavage of the O-OH bond in the activated complex could form a Blm-Fe(IV)=O species and a hydroxyl radical, which then abstracts the hydrogen atom. scirp.org
Heterolytic Cleavage: Heterolytic cleavage of the O-OH bond could lead to the formation of a highly reactive Blm-Fe(V)=O species. acs.org
Experimental and computational studies provide strong evidence supporting the direct hydrogen-atom abstraction mechanism as a kinetically and thermodynamically favorable pathway for iron-bleomycin. nih.govresearchgate.net While the specific energetics may differ for manganese-bleomycin, the fundamental principle of hydrogen abstraction by a high-valent metal-oxo or metal-peroxo species is expected to be similar. The process is initiated by the binding of the metallobleomycin complex to DNA, positioning the reactive center to abstract a hydrogen atom from an accessible position on the deoxyribose sugar. scirp.orgacs.org
Following hydrogen abstraction, a hydroxylation reaction occurs at the carbon radical site on the deoxyribose sugar. oup.compnas.org This involves the introduction of a hydroxyl group (-OH), which destabilizes the sugar-phosphate backbone. As discussed previously, with manganese-porphyrin systems that mimic bleomycin, hydroxylation occurs preferentially at the C1' and C5' positions of the deoxyribose. oup.comnih.gov This specificity for hydroxylation at different carbon atoms is a key feature that distinguishes the reactivity of different metallobleomycin systems and other chemical nucleases. mdpi.comoup.compnas.org For instance, copper-phenanthroline primarily hydroxylates the C1' position, while iron-bleomycin targets the C4' position. mdpi.compnas.org The manganese-based systems exhibit a broader reactivity, with a notable attack at the C5' position, a site less commonly targeted by other systems. oup.compnas.org
This compound, like its iron counterpart, is capable of inducing both single-strand breaks (SSBs) and the more cytotoxic double-strand breaks (DSBs). nih.govoncohemakey.comnih.gov A DSB is often the result of two nearby SSBs on opposite strands of the DNA duplex. harvard.edu
The ratio of SSBs to DSBs produced by bleomycin is typically around 10:1 to 20:1. oncohemakey.commdpi.com The generation of a DSB is thought to occur when a single bleomycin molecule, after causing an initial break on one strand, is reactivated and cleaves the opposing strand before dissociating from the DNA. mdpi.com The negatively charged groups (3'-phosphoglycolate and 5'-phosphate) left at the site of the initial single-strand break may facilitate the binding or positioning of a second bleomycin molecule (or the same, reactivated molecule) to attack the complementary strand, thereby increasing the likelihood of a DSB. oncohemakey.com The complexity of the break ends, such as the presence of blocked 3' termini like 3'-phosphoglycolate, is a characteristic feature of bleomycin-induced damage. harvard.edu While much of the detailed mechanistic work on DSB formation has focused on iron-bleomycin, the fundamental ability to cause both types of breaks is a shared feature of active metallobleomycin complexes. nih.govharvard.edu
Hydroxylation Reactions on DNA
Comparative Mechanistic Studies with Other Metallobleomycin Systems
The DNA cleaving activity of bleomycin is critically dependent on the coordinated metal ion. Comparative studies between manganese-bleomycin and other metallobleomycins, primarily those with iron (Fe) and cobalt (Co), reveal significant differences in their reaction mechanisms and cleavage patterns.
Iron-Bleomycin (Fe-BLM): This is the most extensively studied and is considered the biologically relevant form. nih.gov Fe-BLM requires a reductant and molecular oxygen to form the activated hydroperoxo species that initiates DNA cleavage. nih.govmdpi.com Its primary mode of action is the abstraction of the C4'-hydrogen of deoxyribose, leading to the formation of base propenals and strand breaks with 3'-phosphoglycolate and 5'-phosphate termini. nih.govoncohemakey.com
Manganese-Bleomycin (Mn-BLM): The Mn-BLM complex can also be activated to cleave DNA. Studies have shown that its activation can be induced by reductants, hydrogen peroxide, or even ultraviolet light. nih.gov These different activation methods produce remarkably similar nucleotide sequence cleavage patterns. nih.gov While the preferred cleavage sites at 5'-GC and 5'-GT sequences are comparable to those of Fe-BLM, they are not identical, indicating subtle differences in DNA recognition or the geometry of the active species. nih.gov As noted earlier, manganese-based model systems show a distinct preference for attacking the C1' and C5' positions of the deoxyribose, in contrast to the C4' specificity of Fe-BLM. oup.comnih.gov
Cobalt-Bleomycin (Co-BLM): The Co(III)-bleomycin complex is essentially inert with respect to DNA cleavage under physiological conditions. oncohemakey.com Significant DNA degradation by the Co-BLM system has been observed only upon irradiation with ultraviolet light. nih.gov The Co(II)-bleomycin complex can become resistant to oxidation when bound to DNA. researchgate.net Due to its stability, the Co(III)-bleomycin complex has been used in structural studies to understand how bleomycin binds to DNA. pnas.org
These comparisons underscore the crucial role of the transition metal in determining the specific mechanism of DNA degradation by bleomycin.
| Characteristic | Manganese-Bleomycin (Mn-BLM) | Iron-Bleomycin (Fe-BLM) | Cobalt-Bleomycin (Co-BLM) |
|---|---|---|---|
| Activation | Reductants, H₂O₂, UV light. nih.gov | Fe(II) + O₂ or Fe(III) + H₂O₂. nih.govmdpi.com | Primarily by UV light. nih.gov |
| Primary Deoxyribose Target | C1', C5' (based on model systems). oup.comnih.gov | C4'. nih.govoncohemakey.com | Largely inert; cleavage not primary mechanism. oncohemakey.comnih.gov |
| Sequence Specificity | Similar to Fe-BLM (e.g., 5'-GC, 5'-GT) but not identical. nih.gov | 5'-GC, 5'-GT. nih.govnih.gov | N/A (cleavage inefficient). |
| Key Products | 5-methylene-2-furanone, furfural (model systems). oup.comnih.gov | Base propenal, 3'-phosphoglycolate. nih.govoncohemakey.com | N/A. |
Iron Bleomycin Analogies and Differences
The mechanism of iron-bleomycin (Fe-BLM) is the most studied and serves as a benchmark for other metallated forms. In the presence of O2 and a reducing agent, Fe(II)-BLM forms an activated complex, often described as a low-spin ferric hydroperoxide species (HOO-Fe(III)·bleomycin). pnas.orgoncohemakey.com This activated complex is responsible for abstracting a hydrogen atom from the C4' position of a deoxyribose sugar, primarily within the minor groove of the DNA helix, leading to strand scission. pnas.orgoup.com The preferred sites for DNA cleavage by Fe-BLM are at 5'-GT and 5'-GC dinucleotide sequences. mdpi.comoup.com
Manganese-bleomycin (Mn-BLM) exhibits notable parallels to its iron counterpart. Research shows that the preferred DNA cleavage sites for Mn-BLM are also at guanine-cytosine (5'-GC-3') and guanine-thymine (5'-GT-3') sequences. nih.gov This suggests a comparable mode of interaction and recognition with the DNA structure. However, the sequence cleavage modes of the two complexes are not identical, indicating subtle but distinct differences in their interaction with the DNA target. nih.gov While Fe(II)-BLM requires O2 and a reductant for activation, Mn-BLM can be activated by several pathways, including reductants, hydrogen peroxide, or ultraviolet light, highlighting a key difference in the initiation of their DNA-cleaving chemistry. nih.gov
| Feature | Iron Bleomycin (Fe-BLM) | This compound (Mn-BLM) |
| Primary Activator(s) | Fe(II), O₂, Reductants | Reductants, H₂O₂, UV Light |
| Proposed Reactive Species | Ferric hydroperoxide complex | Not fully elucidated, but activated state is achieved via multiple pathways |
| Preferred Cleavage Sites | 5'-GT, 5'-GC mdpi.comoup.com | 5'-GT, 5'-GC nih.gov |
| Mechanistic Note | Cleavage preference is comparable but not identical to Mn-BLM. nih.gov | Shows similar, but distinct, cleavage patterns to Fe-BLM. nih.gov |
Cobalt Bleomycin Activity and Distinct Mechanisms
Cobalt-bleomycin (Co-BLM) presents a stark contrast to both iron and manganese complexes. In the absence of an external energy source, the Co-BLM complex can bind to DNA, particularly at GT and GC sites, but it is chemically inert and does not cause strand cleavage. nih.gov Its stability has made it a valuable tool for structural studies of bleomycin-DNA interactions, serving as a stable analogue of the transient, reactive Fe-BLM intermediate. pnas.orgnih.gov
The DNA-cleaving activity of Co-BLM is uniquely dependent on photoactivation. Significant DNA degradation by the Co-BLM complex occurs only upon irradiation with ultraviolet light. nih.govias.ac.in This process is mechanistically distinct from the redox-driven chemistry of Fe-BLM and Mn-BLM. UV illumination of Co(III)-BLM analogues generates a carbon or nitrogen-based radical on the ligand framework itself, which then reacts to produce hydroxyl radicals near the DNA, causing strand scission. ias.ac.in This reliance on photo-induction distinguishes the cobalt complex's mode of action from that of manganese-bleomycin, which can be activated through purely chemical means as well. nih.gov
Vanadium Bleomycin Complexes in DNA Cleavage
The bleomycin-vanadyl(IV) complex (VO(IV)-BLM) introduces another layer of mechanistic diversity. This complex requires the presence of hydrogen peroxide (H₂O₂) to become an effective DNA-cleaving agent. nih.govscilit.com Electron spin resonance spectroscopy has characterized the 1:1 VO(IV)-BLM complex, indicating a specific coordination environment for the metal ion. nih.gov
The most significant feature of the VO(IV)-BLM system is its altered sequence specificity compared to the iron complex. While Fe-BLM and Mn-BLM preferentially target 5'-GC and 5'-GT sequences, the VO(IV)-BLM-H₂O₂ system demonstrates a notable preference for cleaving at guanine-adenine (5'-GA-3') sequences. nih.gov This shift in preferred cleavage sites indicates that the nature of the metal center directly influences the targeting and/or the reactivity of the activated bleomycin complex. nih.gov
| Complex | Activator | Key Mechanistic Feature | Preferred Cleavage Sequence |
| Iron-Bleomycin | O₂, Reductant | C4'-hydrogen abstraction by an activated iron-oxygen species. pnas.orgoup.com | 5'-GT, 5'-GC mdpi.com |
| Cobalt-Bleomycin | UV Light | Inert without photo-induction; UV light generates ligand-based radicals. nih.govias.ac.in | (Cleavage occurs upon irradiation) |
| Vanadium-Bleomycin | Hydrogen Peroxide | Requires H₂O₂ for effective cleavage. nih.gov | Preferentially attacks 5'-GA sequences. nih.gov |
| Manganese-Bleomycin | Reductant, H₂O₂, or UV Light | Multiple activation pathways leading to similar cleavage patterns. nih.gov | 5'-GT, 5'-GC nih.gov |
Influence of Exogenous Agents on this compound-Mediated DNA Cleavage
Unlike the Fe-BLM system, which is primarily activated by molecular oxygen in conjunction with a reductant, the DNA-cleaving activity of the manganese-bleomycin complex is critically dependent on induction by specific exogenous agents. Prominent DNA breakage by Mn-BLM has been demonstrated to be triggered by reductants, hydrogen peroxide, or ultraviolet light. nih.gov A remarkable finding is that these three different induction methods produce remarkably similar nucleotide sequence cleavage modes. nih.gov
Effects of Reductants (e.g., Thiols)
The addition of a reductant, such as the thiol-containing compound mercaptoethanol, is one method to induce significant DNA breakage by the Mn-BLM complex. nih.gov This activation pathway suggests a redox-based mechanism, likely involving the reduction of the manganese center to a state that can react with molecular oxygen or another species to generate the ultimate DNA-cleaving agent. The resulting cleavage pattern preferentially targets 5'-GC and 5'-GT sequences, mirroring the specificity seen with other activators of Mn-BLM. nih.gov
Role of Hydrogen Peroxide
Hydrogen peroxide (H₂O₂) serves as another effective chemical activator for Mn-BLM-mediated DNA cleavage. nih.gov In this system, H₂O₂ can act as an oxygen donor, potentially leading to the formation of a high-valent manganese-oxo species capable of performing the oxidative degradation of the deoxyribose backbone. The DNA cleavage induced by H₂O₂ results in the same characteristic preference for 5'-GC and 5'-GT sites as seen with reductant activation. nih.gov
Ultraviolet Light Induction of DNA Damage
In addition to chemical activators, Mn-BLM can be induced to damage DNA through irradiation with ultraviolet (UV) light. nih.gov This photo-inducibility is a property it shares with the cobalt-bleomycin complex, although the key difference is that Mn-BLM can also be activated chemically. The induction of DNA breakage by UV light in the presence of Mn-BLM once again leads to a cleavage pattern that is qualitatively similar to that produced by reductants or hydrogen peroxide, targeting the same preferred nucleotide sequences. nih.gov
Biomolecular Interactions and Molecular Recognition of Manganese Bleomycin
DNA Binding Characteristics of Manganese Bleomycinnih.gov
The interaction of manganese bleomycin (B88199) with DNA is a multifaceted process governed by the structural domains of the bleomycin molecule. nih.gov Bleomycin is capable of coordinating with several metals, including Fe, Co, Cu, Mn, V, and Zn. nih.gov The specific metal ion chelated can influence the efficiency and nature of these interactions. nih.govacs.org
DNA Binding Affinity and Mode of Interactionnih.govnih.gov
The binding of bleomycin to DNA is primarily driven by two main modes of interaction: partial intercalation of the bithiazole tail between DNA base pairs and electrostatic interactions. nih.govoncohemakey.com The positively charged C-terminal tail of the bleomycin molecule facilitates its attraction to the negatively charged phosphate (B84403) backbone of DNA. nih.gov While much of the quantitative data, such as the association constant of approximately 10⁵ M⁻¹, has been determined for the Fe(II)·bleomycin complex, the fundamental binding mechanism is dictated by the bleomycin ligand itself. oncohemakey.com Therefore, Mn-bleomycin is understood to utilize the same DNA-binding domains. nih.govnih.gov
Research has shown that the metal ion is not merely a passive component. Studies using dye-conjugated bleomycin demonstrated that Mn(III) chelates, along with Fe(III), Cu(II), and Zn(II) chelates, significantly enhanced the selective binding and uptake of bleomycin by cancer cells. acs.org This suggests that the manganese ion plays a crucial role in potentiating the interaction of the drug with its cellular targets. acs.org The binding typically involves an association with a stretch of four to five base pairs on the DNA duplex. oncohemakey.com
| Feature | Description | Citations |
| Primary Binding Moiety | Bithiazole tail and C-terminal substituent. | nih.govnih.gov |
| Modes of Interaction | Partial intercalation, minor groove binding, and electrostatic interactions. | nih.govoncohemakey.com |
| Reference Affinity | The association constant for Fe(II)·bleomycin is ~10⁵ M⁻¹. | oncohemakey.com |
| Role of Manganese Ion | Enhances selective binding and uptake in cancer cells. | acs.org |
| Binding Site Size | Associates with 4-5 DNA base pairs. | oncohemakey.com |
Influence of DNA Conformation (e.g., Hairpin-Shaped Oligonucleotides, Z-DNA)semanticscholar.org
The specific three-dimensional structure of DNA significantly influences the binding and activity of metallobleomycins. Studies on Fe(II)·bleomycin reveal a strong preference for the canonical B-form of DNA over the alternative Z-form, a finding consistent with the established minor groove binding model. oncohemakey.com
Hairpin-shaped oligonucleotides have served as valuable models for dissecting the mechanism of bleomycin-induced DNA cleavage, particularly the generation of double-strand breaks. oncohemakey.com These studies suggest that an initial single-strand break created by one bleomycin molecule can facilitate the access of a second molecule to the opposing strand, leading to a double-strand cut. oncohemakey.com
Furthermore, detailed structural investigations using the stable diamagnetic analogue Zn(II)·bleomycin have provided significant insights. NMR spectroscopy on complexes of Zn(II)·bleomycin with DNA hairpins containing specific binding sites (e.g., 5'-GC-3' or 5'-GT-3') revealed that the conformation of the drug-DNA complex is highly sensitive to both the C-terminal tail of the specific bleomycin analogue and the DNA sequence at the binding site. nih.govresearchgate.net These findings underscore that the interaction is not uniform but is instead a dynamic process influenced by local DNA structure. researchgate.net
| DNA Conformation | Interaction with Metallobleomycin | Citations |
| B-DNA vs. Z-DNA | Strong preference for B-form DNA, consistent with minor groove binding. | oncohemakey.com |
| Hairpin Oligonucleotides | Used as models to study single- and double-strand breaks. The structure of the drug-DNA complex is sensitive to the bleomycin C-terminus and the DNA binding sequence. | nih.govoncohemakey.comresearchgate.net |
| AT-rich sequences | While canonical cleavage occurs at 5'-GT and 5'-GC sites, efficient cleavage can also occur at non-conventional AT-rich sites within hairpin structures. | nih.gov |
Interaction with Chromatin Structure and Nucleosomal DNA Protectionsemanticscholar.orgnih.gov
Within the cell, DNA is not naked but is compacted into chromatin, a complex of DNA and histone proteins. This higher-order structure profoundly impacts how bleomycin accesses its target. semanticscholar.orgmdpi.com Research consistently shows that bleomycin does not digest DNA that is tightly wound around the histone core of a nucleosome. semanticscholar.orgbiorxiv.orgoup.com Instead, its activity is directed towards the more accessible "linker DNA" regions that connect adjacent nucleosomes. oncohemakey.commdpi.com
This preferential cleavage of linker DNA makes bleomycin a useful chemical probe for chromatin structure, capable of producing DNA fragments of nucleosome size (~180-200 base pairs). oncohemakey.comrowan.edu Its digestion patterns can be used for footprinting studies to map the positions of nucleosomes and other DNA-binding proteins like transcription factors, offering an alternative to enzymatic methods like using Micrococcal Nuclease (MNase). mdpi.comrowan.edu It is important to distinguish between the "DNA damage" caused by bleomycin (i.e., strand breaks) and "chromatin damage," which involves the destabilization or eviction of histones; bleomycin causes the former but not the latter. biorxiv.orgoup.com
| Chromatin Feature | Interaction with Bleomycin | Citations |
| Nucleosome Core DNA | Protected from bleomycin-induced cleavage. | semanticscholar.orgbiorxiv.orgoup.com |
| Linker DNA | The primary site of bleomycin attack within chromatin. | oncohemakey.commdpi.com |
| Higher-Order Structure | Can be used as a chemical tool to footprint nucleosome positioning and transcription factor binding. | mdpi.comrowan.edu |
| Damage Type | Causes DNA strand breaks but does not destabilize or evict nucleosomes. | biorxiv.orgoup.com |
RNA Degradation by Metallobleomycins (contextual to Mn-Bleomycin)dntb.gov.uacapes.gov.brrug.nl
Beyond DNA, cellular RNA has been identified as another major target for the oxidative action of metallobleomycins. mdpi.comresearchgate.netresearchgate.net The degradation of RNA by bleomycin is an oxidative process that depends on the secondary and tertiary structure of the RNA substrate. mdpi.com
The chelated metal ion is critical to this process. Transition metals such as zinc and manganese are known to be potent activators of water, facilitating the hydrolysis of the phosphodiester bonds in the RNA backbone, a mechanism with similarities to the action of some ribonucleases. acs.org While direct studies on Mn-bleomycin are limited, related research using a manganese-porphyrin conjugate—a structural and functional analogue—demonstrated that it could mediate sequence-specific oxidative damage to mRNA. researchgate.net This damage occurred on the RNA bases, which in turn arrested the process of reverse transcription, rather than causing direct breaks in the RNA strand. researchgate.net This highlights a distinct mechanism of action against RNA compared to the typical strand scission observed with DNA. researchgate.net
Interactions with Other Cellular Biomoleculesmdpi.com
Lipid Peroxidation Mediated by Manganese Bleomycin Analoguesacs.orgdntb.gov.ua
Bleomycin is known to induce oxidative stress, which can lead to the damaging peroxidation of lipids in cellular membranes. researchgate.net The role of manganese in this process is complex, as manganese-containing analogues of bleomycin, particularly manganese porphyrins (MnPs), can act as either inhibitors or promoters of lipid peroxidation depending on the specific compound and the cellular redox environment. nih.govmdpi.com
Some manganese porphyrins, such as MnOBTM-4-PyP and MnTM-2-PyP, are potent inhibitors of iron-induced lipid peroxidation, with potencies orders of magnitude greater than standard antioxidants like trolox. nih.gov Their inhibitory action is linked to their redox properties and superoxide (B77818) dismutase (SOD)-like activity. nih.gov
Conversely, other manganese porphyrins, like MnTE-2-PyP(5+), can exhibit pro-oxidant behavior. nih.gov In the absence of biological reductants, this analogue can initiate lipid peroxidation by decomposing lipid hydroperoxides through a redox cycle involving Mn(+3) and Mn(+4) states. nih.gov However, when cellular reductants are present, the same compound can act as an antioxidant and inhibit lipid peroxidation. nih.gov This dual activity underscores the context-dependent role of manganese analogues in modulating bleomycin-related oxidative damage. nih.govmdpi.com
| Manganese Analogue | Effect on Lipid Peroxidation | Mechanism/Context | Citations |
| MnOBTM-4-PyP | Potent Inhibitor | Acts as an antioxidant; potency related to SOD activity. | nih.gov |
| MnTM-2-PyP | Potent Inhibitor | Acts as an antioxidant; potency related to SOD activity. | nih.gov |
| MnTE-2-PyP(5+) | Pro-oxidant / Initiator | In the absence of reductants, initiates peroxidation via redox cycling. | nih.gov |
| MnTE-2-PyP(5+) | Partial Inhibitor | In the presence of reductants, acts as an antioxidant. | nih.gov |
Potential for Protein Modification
Mechanisms of Protein Modification:
The primary mechanism of protein modification by this compound is through oxidation. The ROS produced by the activated complex can directly oxidize amino acid residues within proteins. frontiersin.org This process can lead to several types of modifications:
Protein Carbonylation: The oxidation of specific amino acid side chains (such as proline, arginine, lysine, and threonine) can introduce carbonyl groups (aldehydes and ketones) into the protein structure. mdpi.com This is a common and irreversible form of protein damage that can lead to the formation of protein aggregates and loss of function. mdpi.com
Tyrosine Modification: The amino acid tyrosine is particularly susceptible to oxidation, leading to the formation of dityrosine (B1219331) cross-links, nitrotyrosine, and chlorotyrosine. nih.gov These modifications can disrupt protein structure and signaling pathways. Studies using the bleomycin model of lung injury have shown increased levels of these oxidized tyrosine products in lung tissue. nih.gov
Oxidation of Sulfur-Containing Amino Acids: Methionine and cysteine residues are readily oxidized by ROS. The oxidation of these residues can interfere with protein folding, enzymatic activity, and the regulation of cellular redox states.
Impact on Cellular Proteins and Pathways:
Research, primarily from studies on bleomycin-induced cellular changes, indicates that these oxidative modifications can affect a wide range of proteins and signaling pathways. For instance, bleomycin has been shown to induce the upregulation of key proteins involved in signaling pathways such as the Wnt/Ca2+ pathway, including PLCγ1, PKCα, and CaMKII. nih.gov It is plausible that the oxidative environment created by this compound could similarly influence these and other protein expression levels and functions.
Furthermore, the oxidative stress generated can impact the function of crucial antioxidant enzymes. Manganese Superoxide Dismutase (MnSOD), a key mitochondrial enzyme responsible for scavenging superoxide radicals, can itself be a target of oxidative modification. frontiersin.org Post-translational modifications such as nitration can inactivate MnSOD, diminishing the cell's ability to cope with oxidative stress and potentially exacerbating the damage caused by this compound. frontiersin.orgmdpi.com
The modification of proteins by this compound can also influence processes like inflammation and fibrosis. Enzymes that mediate the cross-linking of extracellular matrix proteins, such as transglutaminases and lysyl oxidases, are implicated in the progression of fibrotic conditions that can be induced by bleomycin. dovepress.com Oxidative stress is a known trigger for the activation of these enzymes and the subsequent pathological protein cross-linking.
Research Findings on Bleomycin-Induced Protein Modifications:
While direct studies focusing exclusively on this compound's effect on proteins are limited, research on bleomycin-induced lung injury provides valuable insights. The data below summarizes findings from such studies, which are relevant to understanding the potential protein modifications caused by this compound.
Interactive Table: Proteins and Pathways Affected by Bleomycin-Induced Oxidative Stress
| Protein/Pathway | Observed Effect | Potential Consequence of Modification | Reference |
| PLCγ1, PKCα, CaMKII | Upregulation in response to bleomycin. | Alteration of Wnt/Ca2+ signaling pathway. | nih.gov |
| Oxidized Tyrosine Moieties | Increased levels in lung tissue. | Disruption of protein structure and signaling. | nih.gov |
| Manganese Superoxide Dismutase (MnSOD) | Inactivation via post-translational modification (nitration). | Reduced antioxidant capacity, increased cellular damage. | frontiersin.orgmdpi.com |
| Transglutaminases (TG) / Lysyl Oxidases (LOX) | Implicated in fibrosis progression. | Pathological cross-linking of extracellular matrix proteins. | dovepress.com |
| Surfactant Protein A (SP-A) | Appears to have a protective role against bleomycin-induced apoptosis. | Deficiency leads to increased inflammation and cell death. | nih.gov |
Synthetic Analogues, Biomimetics, and Modified Manganese Bleomycin Complexes
Design and Synthesis of Bleomycin-Mimicking Manganese-Porphyrin Conjugates
A significant approach in creating bleomycin (B88199) mimics involves the use of manganese-porphyrin complexes, which are known for their catalytic redox activity and ability to interact with DNA. researchgate.net These synthetic constructs aim to replicate the DNA-cleaving function of metallo-bleomycins.
To enhance the specificity of these synthetic mimics, scientists have focused on directing them to particular subcellular compartments, such as the mitochondria. Mitochondria are crucial organelles, and inducing damage within them is a promising therapeutic strategy. researchgate.net The design of these targeted conjugates often involves attaching specific chemical groups that facilitate mitochondrial accumulation. researchgate.netnih.gov
Recent research has described the development of a bleomycin-mimicking conjugate where a manganese-porphyrin is attached to a mitochondria-targeting peptoid. acs.orgorcid.orggistpeptoid.org Peptoids are a class of peptide mimics that can be designed to have specific properties, such as efficient cell penetration and mitochondrial localization. researchgate.net Another strategy involves the use of lipophilic cations, like the triphenylphosphonium (TPP) cation, which are conjugated to the manganese-porphyrin complex. researchgate.net The positive charge and lipophilic nature of TPP promote its accumulation within the mitochondrial matrix, driven by the negative mitochondrial membrane potential. researchgate.net A conjugate of a BLM disaccharide with a d-Lys-d-Lys dipeptide was also found to associate with mitochondria. nih.govacs.org
Manganese-porphyrin complexes can act as potent redox modulators, capable of generating reactive oxygen species (ROS) that lead to cellular damage. karger.com These mimics leverage the catalytic activity of the manganese center, which can cycle between different oxidation states (e.g., Mn(II), Mn(III), Mn(IV)) to catalyze the decomposition of species like hydrogen peroxide (H₂O₂), leading to the formation of damaging radicals. karger.comthno.org
The oxidative capabilities of these conjugates have been demonstrated through various assays. They have been shown to induce the production of both intracellular and extracellular ROS. acs.org This oxidative stress can lead to significant damage to biological macromolecules. For instance, manganese-porphyrin-based metal-organic frameworks (Mn-MOFs) can cause lipid peroxidation (LPO), a hallmark of ferroptosis, and damage biomolecules like DNA and RNA. thno.org Studies have shown that these mimics can induce DNA damage, and in some cases, this activity is enhanced when combined with other agents. acs.org The mechanism often involves the generation of H₂O₂ and subsequent oxidative stress, leading to mitochondrial membrane potential decrease and cell death. acs.org
Integration of Mitochondria-Targeting Moieties
Rational Design and Chemical Synthesis of Manganese Bleomycin Analogues
The disaccharide moiety of bleomycin, composed of L-gulose and 3-O-carbamoyl-D-mannose, plays a multifaceted role. mdpi.com While not directly part of the DNA-cleaving domain, it significantly influences the molecule's activity. A primary function of the disaccharide is facilitating the selective uptake of bleomycin into cancer cells. mdpi.comnih.gov Studies have demonstrated that the disaccharide alone is sufficient for this selective uptake. mdpi.com
However, its role extends to modulating DNA cleavage efficiency. The complete removal of the sugar portion to create deglycobleomycin (B1238005) results in a 2- to 3-fold reduction in the potency of supercoiled DNA relaxation. nih.gov Analogues where the disaccharide was replaced with a single sugar also showed a diminished potency of DNA cleavage. nih.gov Furthermore, attaching the disaccharide to a different position, such as the threonine moiety in the linker region, can also negatively impact DNA cleavage, likely by preventing the molecule from adopting its optimal conformation for interacting with DNA. nih.gov These findings underscore that while the disaccharide is not essential for the chemical mechanism of DNA cleavage, it is crucial for both cellular uptake and for potentiating the efficiency of the cleavage process. nih.govresearchgate.net
| Analogue Type | Modification | Key Finding | Reference |
|---|---|---|---|
| Manganese-Porphyrin-Peptoid Conjugate | Porphyrin conjugated to a mitochondria-targeting peptoid. | Designed to mimic bleomycin and selectively target mitochondria for therapy. | acs.orgorcid.orggistpeptoid.org |
| Deglycobleomycin | Complete removal of the disaccharide moiety. | Reduced DNA cleavage potency by 2-3 fold compared to bleomycin. | nih.gov |
| Linker-Modified Analogues | Systematic changes to substituents and length of the linker region. | Revealed a critical role for the L-threonine and methyl groups in DNA cleavage efficiency. | nih.gov |
| Conformationally Constrained Analogues | Incorporation of rigid methylvalerate analogues into the linker. | Possessed DNA cleavage activity but with lower potency and no sequence selectivity. | nih.gov |
The linker region of bleomycin, which connects the metal-binding domain to the DNA-binding bithiazole tail, is critical for positioning the reactive center for efficient DNA cleavage. mdpi.com Systematic modifications to this region have revealed that its components are far more than a simple spacer. nih.gov
Studies involving a series of deglycobleomycin A2 analogues with variations in the linker domain have provided detailed insights. nih.gov Removing the L-threonine substituent resulted in a 25-fold reduction in DNA cleavage efficiency, highlighting its exceptional importance. nih.gov The C4-methyl group on the 4-amino-3-hydroxy-2-methylpentanoic acid subunit also plays a substantial role; its removal led to a 7-fold reduction in cleavage efficiency. nih.gov Shortening the linker itself had a profound negative effect. An analogue with a linker shortened by two carbons was 125 times less efficient at cleaving DNA, rendering it almost inactive. nih.gov These modifications, however, did not alter the inherent sequence selectivity (preference for 5'-GC and 5'-GT sites) of bleomycin, indicating that the linker's role is primarily in ensuring the efficiency, rather than the specificity, of the DNA cleavage event. mdpi.comnih.gov
| Modification | Effect on DNA Cleavage Efficiency | Reference |
|---|---|---|
| Removal of L-threonine substituent | 25x reduction | nih.gov |
| Removal of C4-methyl group | 7x reduction | nih.gov |
| Shortening linker by two carbons | 125x reduction | nih.gov |
To probe the hypothesis that the linker region adopts a specific conformational bend required for optimal DNA cleavage, researchers have synthesized analogues with conformationally rigid structures. nih.gov Several rigid analogues of the methylvalerate subunit within the linker were prepared and incorporated into deglycobleomycin A5 congeners. nih.govnih.govasu.edu
Evaluation of these constrained analogues revealed that while they still possessed DNA cleavage activity, their potencies were lower than that of the more flexible parent deglycobleomycin. nih.gov Crucially, these rigid molecules lost the sequence selectivity characteristic of natural bleomycin. nih.gov Further experiments showed they were unable to produce alkali-labile lesions in DNA or cause sequence-selective damage to RNA. nih.gov Despite these deficiencies in nucleic acid degradation, the analogues were just as competent as the parent compound in mediating the oxygenation of small-molecule substrates. nih.gov This indicates that constraining the linker conformation primarily disrupts the precise geometric arrangement required for sequence-selective DNA binding and cleavage, without impairing the fundamental oxidative capability of the metal-binding domain. nih.gov
Alterations in Linker Length and Substituents
Comparative Analysis of DNA Cleavage Activity of Synthetic Analogues
The development of synthetic analogues and biomimetics of this compound (Mn-BLM) is a significant area of research, aimed at understanding the structure-activity relationships that govern DNA cleavage and creating novel molecules with potentially enhanced or more selective activity. These studies often involve comparing the DNA cleavage efficiency and sequence specificity of the synthetic compounds to that of the natural Mn-BLM complex.
Research Findings
Another class of synthetic analogues involves the use of metalloporphyrins to mimic the action of bleomycin. oup.com Cationic manganese-porphyrin complexes, when linked to an intercalating agent, serve as effective models of bleomycin. oup.com These "bleomycin-like" molecules exhibit strong affinity for DNA and possess significant nuclease activity. oup.com Studies comparing these synthetic constructs to natural bleomycin highlight that the fundamental mechanism of DNA damage involves hydroxylation at specific carbon atoms of the deoxyribose sugar. oup.com
Comparisons are not limited to purely synthetic molecules but also include different metallated versions of bleomycin itself to understand the role of the central metal ion. The DNA cleavage activity of Mn-bleomycin has been compared to that of iron (Fe)-bleomycin and cobalt (Co)-bleomycin. When induced by reductants, hydrogen peroxide, or ultraviolet light, the Mn-bleomycin complex shows a remarkably similar nucleotide sequence cleavage pattern to the Fe-bleomycin complex. nih.gov Both preferentially cleave DNA at guanine-cytosine (5'→3') and guanine-thymine (5'→3') sequences, although the specific sites are not identical. nih.gov In contrast, the cobalt-bleomycin complex was only found to significantly degrade DNA upon irradiation with ultraviolet light, highlighting the unique reactivity conferred by the manganese ion in the presence of chemical reductants or hydrogen peroxide. nih.gov
A series of bleomycin analogues with varied C-terminus substituent side chains was synthesized to investigate the relationship between structure, DNA binding, and cleavage efficiency. nih.gov Investigations using pBR322 plasmid DNA demonstrated a positive correlation between the DNA cleavage efficiency of these analogues and their binding affinity to DNA. nih.gov
Data Tables
The following tables summarize the comparative findings from studies on this compound and its synthetic or metallic analogues.
| Complex | Induction Method | Preferred Cleavage Sites (5'→3') | Key Observation |
|---|---|---|---|
| Manganese-Bleomycin | Reductant, H₂O₂, UV Light | G-C, G-T | Cleavage patterns are similar across all three induction methods. nih.gov |
| Iron-Bleomycin | Reductant, H₂O₂, UV Light | G-C, G-T | Shows comparable, but not identical, cleavage sites to the Mn-BLM complex. nih.gov |
| Cobalt-Bleomycin | UV Light | Not specified | Significantly degrades DNA only upon UV irradiation, unlike Mn-BLM or Fe-BLM. nih.gov |
| Analogue Type | Key Structural Modification | Observed Effect on DNA Cleavage | Reference |
|---|---|---|---|
| Lexitropsin Hybrids | Oligo-N-methylpyrrole carrier attached to a metal-complexing moiety. | Cleavage rate increases with the number of N-methylpyrrole units. capes.gov.br | capes.gov.br |
| Porphyrin-Intercalator Hybrids | Cationic manganese-porphyrin linked to an intercalating agent. | Acts as a "bleomycin-like" molecule with good nuclease activity. oup.com | oup.com |
| C-terminus Modified Analogues | Varied hydrophobicity of the C-terminus side chain. | A positive relationship exists between DNA cleavage efficiency and DNA binding affinity. nih.gov | nih.gov |
Enzymatic and Cellular Regulation of Bleomycin Activity Relevance to Manganese Bleomycin Research
Bleomycin (B88199) Hydrolase Activity and its Role in Inactivation
Bleomycin hydrolase (BLH), a cytoplasmic cysteine peptidase belonging to the papain superfamily, is a key enzyme in the metabolic inactivation of bleomycin. wikipedia.orgontosight.ai Its normal physiological function is not fully understood, but it possesses the ability to protect both normal and malignant cells from bleomycin's toxicity. uniprot.org The concentration of BLH varies among tissues, with notably lower levels in the skin and lungs, which may explain the particular sensitivity of these tissues to bleomycin-induced toxicity. nih.govpfizermedicalinformation.com
The primary mechanism of inactivation involves the hydrolysis of the carboxamide bond in the β-aminoalaninamide moiety of the bleomycin molecule. uniprot.orgdrugbank.com This modification, which replaces a terminal amine with a hydroxyl group, prevents the drug from effectively binding metal ions like iron, which is a prerequisite for its DNA-cleaving activity. ontosight.ainih.gov Consequently, increased BLH activity is associated with increased resistance to bleomycin. ascopubs.orgpatsnap.com Studies have shown that the expression level of BLH can be a determinant in cellular sensitivity to the drug; for instance, knocking down BLH mRNA in HeLa cells increased their sensitivity to bleomycin. spandidos-publications.com The degradation of BLH itself appears to be regulated, as its levels are significantly reduced during apoptosis induced by agents like bleomycin, a process that can be inhibited by caspase inhibitors. spandidos-publications.com
| Characteristic | Description | Reference |
|---|---|---|
| Enzyme Class | Cytoplasmic Cysteine Peptidase (Papain Superfamily) | wikipedia.org |
| Mechanism of Action | Hydrolyzes the carboxamide bond of the β-aminoalaninamide moiety of bleomycin. | ontosight.aiuniprot.org |
| Effect on Bleomycin | Inactivates the drug by preventing metal ion binding, thus inhibiting DNA cleavage activity. | nih.govdrugbank.com |
| Role in Resistance | Higher BLH levels correlate with increased cellular resistance to bleomycin. | ascopubs.orgspandidos-publications.com |
| Tissue Distribution | Widely distributed, but low concentrations in the skin and lungs. | nih.govpfizermedicalinformation.com |
Bleomycin N-Acetyltransferase (BAT) Mechanism and Role
Another significant mechanism of bleomycin resistance, particularly in the bleomycin-producing organism Streptomyces verticillus, is mediated by Bleomycin N-Acetyltransferase (BAT). oup.comnih.gov This enzyme provides self-resistance by catalyzing the transfer of an acetyl group from acetyl-CoA to the primary amine of the β-aminoalanine moiety of bleomycin. acs.orgnih.gov This specific acetylation disrupts the metal-binding domain of the antibiotic. nih.gov
Crucially, BAT acts on the metal-free form of bleomycin. acs.orgresearchgate.net While the resulting acetylated bleomycin is not prevented from binding metal ions, the modification inhibits the chelated metal complex from coordinating with and reducing molecular oxygen. nih.gov This prevents the formation of the "activated bleomycin" species responsible for generating DNA-cleaving free radicals. nih.gov The crystal structure of BAT reveals a tunnel-like active site that accommodates both the metal-binding domain of bleomycin and acetyl-CoA, positioning them for efficient acetyl group transfer. nih.govnih.gov In vitro kinetic studies of purified BAT have shown a Kₘ value for bleomycin of approximately 13.0 μM. oup.com
| Aspect | Details | Reference |
|---|---|---|
| Enzyme Function | N-acetyltransferase that confers resistance to bleomycin. | oup.comacs.org |
| Mechanism | Transfers an acetyl group from acetyl-CoA to the primary amine of bleomycin's β-aminoalanine moiety. | nih.govnih.gov |
| Substrate Specificity | Acts on metal-free forms of bleomycin and related compounds. | acs.orgresearchgate.net |
| Effect on Activity | Disrupts the metal-binding domain, preventing the reduction of molecular oxygen and subsequent DNA cleavage. | nih.gov |
| Source | Identified as a self-resistance element in the bleomycin-producing organism Streptomyces verticillus. | nih.gov |
In Vitro Cellular Responses to Bleomycin-Mediated Oxidative Stress (Applicable to Mn-Bleomycin Mechanisms)
The cytotoxic action of activated metallobleomycins is primarily driven by the generation of reactive oxygen species (ROS) and subsequent DNA damage. nih.govpatsnap.com The resulting cellular responses, including ROS production, senescence, and apoptosis, have been characterized in various cell lines and are directly applicable to understanding the potential biological effects of manganese bleomycin complexes.
Bleomycin treatment has been demonstrated to induce a significant, dose-dependent increase in intracellular ROS levels in multiple cell lines. physiology.org The mechanism involves the formation of a complex with a metal ion, which then reacts with molecular oxygen to produce superoxide (B77818) and hydroxyl radicals. drugbank.compatsnap.com Studies using fluorescent probes have confirmed the generation of both superoxide and peroxides. For example, in CRL-1490 cells, bleomycin induced a dose-dependent increase in both superoxide and peroxide formation. researchgate.net Similar effects have been observed in human testicular cancer cells (NTera-2 and NCCIT), where bleomycin increased markers of oxidative stress. spandidos-publications.com This ROS production is a critical upstream event that triggers downstream signaling pathways leading to cell death. physiology.orgphysiology.org
| Cell Line | Observed Effect | Reference |
|---|---|---|
| Mouse Lung Epithelial (MLE) cells | Increased levels of peroxides (ROS) detected as early as 0.5 hours post-treatment. | physiology.orgphysiology.org |
| CRL-1490 (human lung fibroblast) | Dose-dependent increase in superoxide and peroxide formation. | researchgate.net |
| Feline and Canine Melanoma Cells | Significantly increased subpopulation of cells with high intracellular ROS levels. | oncoscience.us |
| NTera-2 and NCCIT (human testicular cancer) | Significantly increased levels of 8-isoprostane and other markers of lipid peroxidation. | spandidos-publications.com |
In addition to acute apoptosis, bleomycin can induce cellular senescence, a state of irreversible growth arrest, in alveolar epithelial cells. capes.gov.br This process is considered a potential contributor to the development of pulmonary fibrosis. frontiersin.org Exposure of type II-like alveolar epithelial (A549) cells and rat primary type II cells to bleomycin resulted in a dose- and time-dependent increase in senescence-associated β-galactosidase activity, changes in cell morphology, increased cell size, and overexpression of the p21 protein, a key cell cycle inhibitor. capes.gov.br The senescence is triggered by various stressors, including DNA damage and oxidative stress, which activate pathways like the p53-p21WAF1/CIP1 pathway. frontiersin.orgamegroups.org In murine models, p21-dependent senescent alveolar epithelial cells emerge rapidly after bleomycin administration. frontiersin.org
Apoptosis, or programmed cell death, is a major outcome of bleomycin-induced damage in lung epithelial and endothelial cells. plos.orgnih.gov The process is complex, with evidence supporting the involvement of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. physiology.orgnih.gov
In mouse lung epithelial (MLE) cells, bleomycin-induced ROS production leads to the activation of caspase-8 (an initiator caspase typically associated with the extrinsic pathway) and subsequent activation of caspase-9 (the key initiator of the intrinsic pathway). physiology.orgnih.gov This suggests a regulatory role for caspase-8 on the mitochondrial pathway in this context. nih.gov Studies in primary pulmonary endothelial cells also point to an early activation of the extrinsic pathway, with caspase-8 activation occurring within two hours, preceding the activation of effector caspases-3 and -6. nih.govresearchgate.net Furthermore, bleomycin treatment can upregulate the expression of the death receptor Fas (CD95) and its ligand (FasL), making cells more sensitive to Fas-mediated apoptosis, which serves as an amplification mechanism for cell death. physiology.orgplos.org
| Molecule/Pathway | Role and Observation | Reference |
|---|---|---|
| Reactive Oxygen Species (ROS) | Initial trigger causing oxidative stress and initiating apoptotic signaling. | physiology.orgnih.gov |
| Caspase-8 | Initiator caspase activated early in response to bleomycin, potentially linking to the intrinsic pathway. | physiology.orgnih.gov |
| Caspase-9 | Initiator caspase of the mitochondrial pathway, activated following mitochondrial leakage. | physiology.orgnih.gov |
| Fas/FasL | Upregulated by bleomycin, increasing cell sensitivity to death receptor-mediated apoptosis. | physiology.orgplos.org |
| p53 | Tumor suppressor activated by DNA damage, leading to cell cycle arrest or apoptosis. | patsnap.com |
Mitochondria are central to the apoptotic process initiated by bleomycin. The oxidative stress generated by the drug directly impacts mitochondrial integrity. physiology.orgphysiology.org A key event is the disruption and collapse of the mitochondrial membrane potential (MMP). researchgate.net This depolarization of the inner mitochondrial membrane is a critical step in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. nih.gov Studies in various cell lines, including human nasal polyp-derived fibroblasts and A549 cells, have demonstrated that bleomycin exposure leads to a significant decrease in MMP. nih.govresearchgate.net This loss of MMP is often accompanied by reduced ATP generation and further ROS production, creating a feedback loop that amplifies the apoptotic signal. nih.govnih.gov
Modulation of Cell Proliferation and Viability in In Vitro Models
The investigation of this compound's (Mn-BLM) activity in controlled laboratory settings is crucial for understanding its potential as a therapeutic agent. In vitro models, utilizing cultured cell lines, allow for a detailed examination of the compound's direct effects on cancer cell proliferation and survival. Research in this area often focuses on comparing the cytotoxicity of manganese-complexed bleomycin to that of other metallobleomycins or the metal-free drug.
Studies utilizing mimics of this compound have provided specific insights into its effects on cancer cell viability. One such mimic, a manganese-porphyrin conjugate named MnTnBuOE-2-PyP⁵⁺ (MnBuOE), has been evaluated against non-small cell lung cancer (NSCLC) cell lines. researchgate.netresearchgate.net In these studies, MnBuOE demonstrated a selective impact on cell viability. researchgate.net At high concentrations, MnBuOE by itself was found to decrease the viability of the H1975 lung cancer cell line. researchgate.net When combined with the chemotherapy drug cisplatin, it significantly reduced the viability of the more invasive H1975 cells, an effect not observed in the A549 lung cancer cell line. researchgate.net This suggests that the cytotoxic effects of manganese-containing bleomycin analogues can be cell-line specific. researchgate.net
Further research has explored how the presence of the manganese ion influences the interaction of bleomycin with cancer cells. Studies using a fluorescently labeled bleomycin conjugate (BLM-Cy5**) showed that the Mn(III) chelate of this conjugate potentiated its selective binding and uptake in multiple cancer cell lines. acs.org This enhanced uptake is a critical step, as the drug must enter the cell to exert its DNA-cleaving function. The observation suggests that the positive charge of the manganese ion contributes to the efficiency of tumor cell targeting and internalization, a necessary precursor to modulating cell viability. acs.org
While direct research on this compound is specific, the extensive studies on bleomycin (BLM) provide a relevant framework. For instance, bleomycin's effect on cell viability has been tested across numerous cell lines. In WEHI-164 fibrosarcoma cells, treatment with bleomycin (100 nM) combined with electroporation (a technique to increase cell permeability) reduced cell viability to approximately 57%. mdpi.com In human lung cells, bleomycin has been shown to reduce cell viability in a dose-dependent manner. mdpi.com For example, in BEAS-2B non-tumorigenic lung epithelial cells, bleomycin at concentrations of 1 µg/L, 3 µg/L, and 10 µg/L reduced cell viability to 70.7%, 43.9%, and 26.8%, respectively. mdpi.com Similarly, in A549 adenocarcinomic lung cells, a concentration of 20 µg/mL resulted in an approximate 70% reduction in viability. mdpi.com Studies on mouse alveolar epithelial cells (MLE-12) also showed that bleomycin decreased cell proliferation and induced G2/M phase cell cycle arrest. nih.gov
The following tables summarize key findings from in vitro studies on a manganese-bleomycin mimic and on bleomycin itself, which are relevant to understanding the potential cellular effects of this compound.
Interactive Data Table: In Vitro Effects of a Manganese-Bleomycin Mimic
This table details the observed effects of the manganese-porphyrin conjugate, MnBuOE, on specific cancer cell lines.
| Compound | Cell Line(s) | Key Research Finding | Reference(s) |
| MnTnBuOE-2-PyP⁵⁺ (MnBuOE) | H1975 (Non-small cell lung cancer) | Decreased cell viability at high concentrations. | researchgate.net |
| MnTnBuOE-2-PyP⁵⁺ (MnBuOE) + Cisplatin | H1975 (Non-small cell lung cancer) | Markedly reduced cell viability. | researchgate.net |
| MnTnBuOE-2-PyP⁵⁺ (MnBuOE) + Cisplatin | A549 (Non-small cell lung cancer) | Did not markedly reduce cell viability. | researchgate.net |
| Mn(III)•BLM–Cy5 | Various cancer cell lines | Potentiated selective binding and uptake into cancer cells. | acs.org |
Interactive Data Table: Contextual In Vitro Effects of Bleomycin (BLM)
This table provides context from studies on bleomycin, illustrating the types of cellular proliferation and viability modulation investigated for this class of compounds.
| Compound/Treatment | Cell Line(s) | Key Research Finding | Reference(s) |
| Bleomycin (BLM) | TPC-1 (Thyroid cancer) | Inhibited cell proliferation and migration when co-cultured with BLM-treated M2 macrophages. | spandidos-publications.com |
| Bleomycin (BLM) | MLE-12 (Mouse alveolar epithelial) | Decreased cell proliferation and induced G2/M phase cell cycle arrest. | nih.gov |
| Bleomycin (BLM) | A549 (Human lung adenocarcinoma) | Reduced cell viability by ~70% at a concentration of 20 µg/mL. | mdpi.com |
| Bleomycin (BLM) | BEAS-2B (Human lung epithelial) | Reduced cell viability to 26.8% at a concentration of 10 µg/L. | mdpi.com |
| Electrochemotherapy with Bleomycin (BLM) | WEHI-164 (Fibrosarcoma) | Decreased cell viability to ~57%. | mdpi.com |
| Electrochemotherapy with Bleomycin (BLM) | L6 (Normal skeletal muscle) | Decreased cell viability to ~60%. | mdpi.com |
Advanced Research Methodologies and Applications of Manganese Bleomycin Systems
Utilization of Manganese Bleomycin (B88199) as a Chemical Nuclease Tool
The manganese-bleomycin complex serves as a valuable tool in molecular biology, functioning as a chemical nuclease. This property allows for the targeted cleavage of DNA, providing insights into DNA structure and its interactions with other molecules. The mechanism of action involves the generation of reactive oxygen species by the manganese center, which then attack the deoxyribose backbone of DNA, leading to strand scission. acs.orgdntb.gov.ua
Application in Plasmid Relaxation Assays
Manganese bleomycin is effectively employed in plasmid relaxation assays to study DNA cleavage. pnas.org In these assays, supercoiled plasmid DNA (Form I) is treated with the manganese-bleomycin complex. The introduction of single-strand breaks by the chemical nuclease causes the plasmid to unwind into a relaxed, open-circular form (Form II). pnas.org Further cleavage can lead to the generation of a linear form (Form III). The conversion between these forms can be readily visualized and quantified using agarose (B213101) gel electrophoresis. This technique is instrumental in assessing the DNA cleaving efficiency of the manganese-bleomycin system and in understanding the influence of various factors, such as cofactors and the local DNA sequence, on the cleavage reaction. pnas.orgpnas.org For instance, studies have demonstrated that the efficiency of DNA cleavage by manganese-porphyrin complexes, which mimic aspects of bleomycin activity, can be sequence-dependent, with a preference for certain nucleotide sequences like A-T rich regions. pnas.org
Utility in Footprinting Chromatin Structure
The ability of this compound to cleave DNA can be harnessed for footprinting studies to probe chromatin structure and identify protein-DNA interactions. nih.gov In this technique, chromatin is treated with this compound. Regions of DNA that are closely associated with proteins, such as histones or transcription factors, are protected from cleavage, leaving a "footprint" on the DNA. nih.gov Conversely, linker DNA regions between nucleosomes are more accessible and thus more susceptible to cleavage. By analyzing the resulting DNA fragments using techniques like ligation-mediated PCR, researchers can map the positions of nucleosomes and other DNA-binding proteins with high resolution. nih.govdoi.org Studies have shown that bleomycin's cleavage patterns can reveal differences in chromatin structure, such as those between transcriptionally active and inactive genes. nih.gov For example, significant reductions in bleomycin-mediated damage have been observed at specific protein-binding sites within the human beta-globin gene cluster in intact cells, highlighting the utility of this method in genomic footprinting. nih.gov
Applications in Oxidative Stress and Antioxidant Research
The manganese-bleomycin system is a significant area of study in the fields of oxidative stress and antioxidant research. The pro-oxidant activity of bleomycin, which is central to its DNA-damaging effects, can be modulated by manganese-containing compounds with antioxidant properties. This interplay provides a valuable model for investigating the mechanisms of oxidative damage and the efficacy of potential antioxidant therapies.
Modeling Catalytic Antioxidant Activity
Manganese-containing complexes, particularly manganese porphyrins, have been investigated for their ability to act as catalytic antioxidants in the context of bleomycin-induced oxidative stress. atsjournals.orgnih.govatsjournals.org These synthetic molecules can catalytically scavenge reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, which are generated by the bleomycin-metal complex. atsjournals.orgatsjournals.orgresearchgate.net By doing so, they can protect cells and tissues from oxidative damage. For example, studies using manganese (III) tetrakis (4-benzoic acid) porphyrin (MnTBAP) have shown that it can attenuate bleomycin-induced lung fibrosis in animal models by reducing collagen deposition and improving lung function. atsjournals.orgnih.gov These findings demonstrate the potential of manganese-based catalytic antioxidants to counteract the pathological effects of oxidative stress induced by agents like bleomycin.
Table 1: Effects of MnTBAP on Bleomycin-Induced Lung Fibrosis in Mice
| Parameter | Bleomycin Treatment | Bleomycin + MnTBAP Treatment | Percentage Attenuation by MnTBAP |
| Body Weight Loss | 20% | 10% | 50% |
| Hydroxyproline Content Increase | Twofold | - | 23% |
| Airway Dysfunction Increase | Twofold | - | 30% |
| Histopathological Fibrotic Response | Severe | - | 28% |
Data sourced from studies on the attenuation of bleomycin-induced pulmonary fibrosis by MnTBAP. atsjournals.orgnih.gov
Investigation of Superoxide Dismutase Mimicry by Manganese Complexes
A key area of antioxidant research involving manganese complexes is their ability to mimic the function of the endogenous antioxidant enzyme, superoxide dismutase (SOD). nih.govanr.frmdpi.comresearchgate.net Manganese-based SOD mimics can catalytically convert superoxide radicals to hydrogen peroxide and oxygen, thereby reducing the levels of this damaging ROS. mdpi.comresearchgate.net The development of these mimics is inspired by the active site of native Mn-SOD. anr.frmdpi.com Various manganese complexes, including those with porphyrin and cyclic polyamine ligands, have been synthesized and evaluated for their SOD-like activity. nih.govresearchgate.netrsc.org These compounds have shown promise in mitigating oxidative stress in various models, including those relevant to inflammation and neurodegenerative diseases. nih.govmdpi.com Research in this area aims to design more stable and effective SOD mimics with improved cellular uptake and targeted delivery to specific organelles like mitochondria, which are major sites of ROS production. nih.govanr.fr
Development of In Vitro and In Vivo Research Models for DNA Damage Studies
The manganese-bleomycin system is instrumental in creating robust in vitro and in vivo models for studying the mechanisms of DNA damage and repair. Bleomycin, when activated by a metal ion such as manganese, induces a variety of DNA lesions, most notably single- and double-strand breaks with complex end structures. researchgate.netmedchemexpress.comnih.gov These complex breaks, often featuring a 3'-phosphoglycolate terminus, are similar to the damage caused by ionizing radiation and other oxidative agents. nih.gov
In vitro, plasmid DNA or oligonucleotides are treated with manganese-bleomycin to generate damaged substrates for repair assays. nih.gov These assays, using cell extracts or purified enzymes, allow for the detailed biochemical characterization of DNA repair pathways, such as non-homologous end joining (NHEJ). nih.gov
In vivo, the administration of bleomycin to cell cultures or animal models induces a cellular DNA damage response. mdpi.comresearchgate.netnih.gov This allows researchers to study the activation of signaling pathways, the recruitment of repair proteins to sites of damage, and the ultimate cellular fate, such as cell cycle arrest or apoptosis. researchgate.netnih.gov For example, studies have used bleomycin to induce DNA damage and then monitored the formation of γH2AX foci, a marker for double-strand breaks, to assess the extent of damage and the cellular repair capacity. researchgate.net These models are crucial for understanding the fundamental processes of DNA maintenance and for evaluating the efficacy of potential therapeutic agents that target these pathways.
DNA Damage Induction in Cellular Models
This compound (Mn-BLM) serves as a critical tool in cellular models to investigate the intricacies of DNA damage and repair. Unlike its well-known counterpart, iron-bleomycin (Fe-BLM), which causes both single-strand breaks (SSBs) and double-strand breaks (DSBs), Mn-BLM's interaction with DNA results predominantly in SSBs. aacrjournals.orgconicet.gov.ar This specificity is a key advantage for researchers, as it allows for the isolated study of cellular responses to a particular type of DNA lesion. The mechanism requires cofactors, including a reduced transition metal and oxygen, to form an "activated" complex that can initiate DNA cleavage. conicet.gov.ar
The process of DNA damage by Mn-BLM involves the generation of reactive oxygen species that attack the deoxyribose backbone of DNA. nih.gov Research indicates a preference for cleavage at specific nucleotide sequences, particularly at 5'-GT and 5'-GC sites. nih.gov This selective damage induction makes Mn-BLM an invaluable reagent for studying the activation and mechanics of specific DNA repair pathways. By inducing primarily SSBs, Mn-BLM allows for focused investigation of the Base Excision Repair (BER) and Single-Strand Break Repair (SSBR) pathways, without the overlapping and more complex responses triggered by DSBs. aacrjournals.orgchalmers.se
Cellular studies, such as those using Chinese hamster ovary (CHO) cells or human fibrosarcoma cell lines, utilize Mn-BLM to create specific damage scenarios. ox.ac.uknih.gov For example, researchers can compare the repair efficiency of normal cells versus mutant cells with known defects in specific repair genes. A slower rate of rejoining of these breaks in a mutant cell line compared to a parental cell line would indicate a deficiency in the SSBR pathway. ox.ac.uk This methodology helps to delineate the roles of various proteins and enzymes involved in maintaining genomic integrity.
Table 1: Comparison of DNA Lesions Induced by Different Bleomycin Complexes in Cellular Models
| Feature | This compound (Mn-BLM) | Iron Bleomycin (Fe-BLM) |
| Primary DNA Lesion | Single-Strand Breaks (SSBs) | Single-Strand Breaks (SSBs) & Double-Strand Breaks (DSBs) |
| Cleavage Site Preference | 5'-GT and 5'-GC sequences | 5'-GT and 5'-GC sequences |
| Primary Research Use | Study of Base Excision Repair (BER) and Single-Strand Break Repair (SSBR) pathways | General DNA damage and repair studies, induction of apoptosis |
| Effect on Cell Cycle | Can induce G2/M arrest | Potent inducer of G2/M arrest and mitotic cell death |
Use in Animal Models to Study Molecular Mechanisms of Lung Injury and Fibrosis (excluding clinical outcomes)
In the field of pulmonology research, bleomycin is widely used to induce lung injury and fibrosis in animal models, creating a system that mimics many aspects of human idiopathic pulmonary fibrosis (IPF). nih.govimrpress.com The use of Manganese-bleomycin in this context provides a specialized approach to dissect the molecular signaling cascades that drive the fibrotic process. By primarily inducing SSBs, Mn-BLM allows for a more nuanced investigation into the specific triggers of inflammation and fibrosis compared to the broader damage profile of Fe-BLM. aacrjournals.orgnih.gov
Following intratracheal administration in rodent models, Mn-BLM initiates lung injury starting with damage to alveolar epithelial cells. frontiersin.org This initial DNA damage acts as a trigger for a complex molecular response. One of the key pathways activated is the p53 signaling pathway. researchgate.netmdpi.com The p53 protein, a critical sensor of cellular stress and DNA damage, becomes activated and can initiate downstream programs like cell-cycle arrest. nih.govresearchgate.net Studies have shown that manipulating p53 levels in fibroblasts can alter their profibrotic protein expression, highlighting its central role in the fibrotic response. mdpi.com
The initial epithelial injury leads to the release of potent pro-fibrotic and pro-inflammatory cytokines, most notably Transforming growth factor-beta (TGF-β). nih.govplos.org TGF-β is a master regulator of fibrosis, activating downstream signaling pathways like the Smad and non-Smad (e.g., MAPK) pathways. plos.orgportlandpress.comtandfonline.com This leads to the activation and differentiation of fibroblasts into myofibroblasts, which are the primary cells responsible for the excessive deposition of extracellular matrix (ECM) proteins, such as collagen. nih.govmdpi.com The use of Mn-BLM helps researchers to specifically investigate how the cellular response to single-strand DNA damage contributes to the upregulation of these critical fibrotic mediators and the subsequent pathological remodeling of lung tissue. oncotarget.comnih.gov
Table 2: Key Molecular Mediators in Bleomycin-Induced Lung Injury Models
| Mediator/Pathway | Role in Fibrosis | Observation in Bleomycin Animal Models |
| p53 | Senses DNA damage; regulates cell cycle and apoptosis. Altered levels in fibroblasts can modulate fibrotic response. mdpi.com | Expression is altered in response to bleomycin-induced DNA damage. researchgate.net |
| TGF-β (Transforming growth factor-beta) | Key pro-fibrotic cytokine; activates fibroblasts and promotes ECM deposition. nih.govplos.org | Expression is significantly upregulated following bleomycin administration, driving the fibrotic cascade. tandfonline.comoncotarget.comnih.gov |
| Smad proteins (e.g., Smad2, Smad3) | Intracellular signal transducers for the TGF-β pathway. plos.orgportlandpress.com | Phosphorylation (activation) of Smad2 and Smad3 is increased in the lungs of bleomycin-treated mice. tandfonline.com |
| Collagen (e.g., Col1α1, Col1α2) | Primary structural protein of the extracellular matrix; excessive deposition leads to tissue scarring. | Gene and protein expression are significantly increased, leading to observable collagen deposition and tissue hardening. researchgate.netnih.gov |
| Pro-inflammatory Cytokines (e.g., IL-6, MCP-1) | Recruit and activate inflammatory cells, perpetuating the injury and fibrotic response. mdpi.comtandfonline.com | Levels are elevated in bronchoalveolar lavage fluid and lung tissue, indicating an active inflammatory state. researchgate.netmdpi.com |
Q & A
Q. What are the primary mechanisms of DNA damage induced by manganese bleomycin in anticancer activity?
this compound (Mn-BLM) facilitates DNA strand breaks via a metal-dependent oxidative process. The activated Mn-BLM complex abstracts hydrogen atoms from the C4′ position of deoxyribose, generating reactive oxygen species (ROS) that cleave DNA strands. Methodologically, this can be studied using:
Q. How can researchers assess this compound's cytotoxicity in vitro while ensuring reproducibility?
Cytotoxicity assays require standardized dose-response curves and time-course experiments. For example:
- Use IMR-32 neuroblastoma cells treated with 7.5–120 µg/ml Mn-BLM for 12–48 hours, with viability measured via MTT assays. A 50% viability reduction at 60 µg/ml (24h) is a common benchmark .
- Include triplicate technical replicates and ≥2 biological repeats to account for variability. Statistical analysis via paired t-tests (e.g., MS-Excel) ensures significance (p < 0.05) .
Q. What experimental models are suitable for studying this compound's pharmacokinetics and tissue distribution?
- In vitro inactivation assays : Incubate Mn-BLM with tissue homogenates (e.g., liver, lung) to measure degradation rates. Mouse intestinal homogenates show near-complete inactivation, while lung homogenates retain activity .
- In vivo biodistribution : Administer radiolabeled Mn-BLM to mice and quantify concentrations in skin, lung, and tumors via microbiological assays (e.g., Bacillus subtilis ATCC 6633) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacokinetic data for this compound?
Contradictions often arise from tissue-specific inactivation and clearance mechanisms. To address this:
- Compare in vitro inactivation rates (e.g., liver homogenates) with in vivo plasma clearance curves (non-first-order kinetics in mice) .
- Use radiolabeled Mn-BLM to track biodistribution and correlate with toxicity profiles (e.g., pulmonary vs. hepatic toxicity) .
Q. What experimental designs are optimal for studying this compound-induced pulmonary fibrosis?
- Chronic low-dose exposure : Treat MLE-12 alveolar epithelial cells with 10 µg/ml Mn-BLM intermittently (e.g., days 0 and 4) to mimic fibrotic progression. Assess senescence markers (e.g., p16, p21) at day 7 .
- In vivo models : Use C57Bl/6J mice injected intratracheally with 1.5 U/kg Mn-BLM. Monitor collagen deposition via histopathology and RNA-seq to identify pro-fibrotic transcripts (e.g., TGF-β, α-SMA) .
Q. How can omics technologies enhance understanding of this compound's toxicogenomic profile?
Integrate transcriptomics, metabolomics, and lipidomics to identify biomarkers of DNA damage and oxidative stress:
- Toxicogenomic analysis : Apply NGKD tools (e.g., iPathwayGuide) to TGx-DDI data from TK6 cells, focusing on apoptosis and DNA repair pathways .
- Multi-omics correlation : Link transcriptomic signatures (e.g., BLMH expression) with metabolomic shifts (e.g., lipid peroxidation) in IPF-like models .
Q. What strategies mitigate this compound resistance linked to bleomycin hydrolase (BLH) overexpression?
- Promoter analysis : Identify BLH regulatory elements (e.g., p53 binding sites) via ChIP-seq and luciferase reporter assays .
- Epigenetic modulation : Test DNA methyltransferase inhibitors (e.g., 5-azacytidine) to suppress BLH expression in resistant tumor cells .
- CRISPR/Cas9 knockout : Validate BLH's role in drug sensitivity using isogenic cell lines .
Q. How does this compound interact with radiation therapy to exacerbate pulmonary toxicity?
- Synergistic toxicity models : Expose Mn-BLM-treated rats to 100% oxygen or ionizing radiation. Measure ROS levels and fibrotic markers (e.g., hydroxyproline) to quantify additive effects .
- High-throughput screening : Use NanoRacks MiniLab systems to test radiation countermeasures in yeast models pre-treated with Mn-BLM (1–5 µg/ml) .
Methodological Notes
- Dose Optimization : For space radiation analogs, use 10 µg/ml Mn-BLM in chronic exposure models to mimic cumulative DNA damage .
- Data Validation : Pair QPCR with HPLC (e.g., TGF-β activation assays) to confirm transcriptional and metabolic changes .
- Ethical Compliance : Adhere to NC3Rs guidelines for in vivo studies (e.g., NC3Rs Project Grant G110564) to minimize animal use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
